4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
CAS No.: 151898-42-9
Cat. No.: VC4629853
Molecular Formula: C8H12ClN5
Molecular Weight: 213.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151898-42-9 |
|---|---|
| Molecular Formula | C8H12ClN5 |
| Molecular Weight | 213.67 |
| IUPAC Name | 4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) |
| Standard InChI Key | KGKXZXBFMYYZIV-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N)Cl |
Introduction
Chemical Synthesis and Optimization
Microwave-Assisted Multi-Component Synthesis
The most efficient route to 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves a one-pot reaction of cyanamide, 4-chlorobenzaldehyde, and piperidine under microwave irradiation. Key conditions include:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 5–10 minutes |
| Solvent | Neat (solvent-free) |
| Catalyst | None required |
| Yield | 90–95% |
This method leverages microwave energy to accelerate the cyclocondensation process, bypassing traditional heating limitations . The reaction proceeds via initial formation of an imine intermediate between cyanamide and the aldehyde, followed by nucleophilic attack by piperidine and subsequent cyclization.
Alternative Pathways
While less efficient, conventional thermal methods using 2-cyanoguanidine as a starting material yield the target compound in 75–82% purity after recrystallization from ethanol or DMF . Comparative studies show microwave synthesis reduces reaction times by 90% while improving atom economy.
Structural Characterization
Spectroscopic Analysis
1H-NMR (400 MHz, DMSO-d6):
-
δ 1.49–1.66 ppm (m, 6H, piperidine CH2)
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δ 3.79 ppm (br s, 4H, piperidine NCH2)
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δ 6.36 ppm (s, 2H, NH2)
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δ 7.44–8.32 ppm (m, 4H, aromatic H)
13C-NMR (100 MHz, DMSO-d6):
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24.9, 25.9 ppm (piperidine CH2)
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43.9 ppm (piperidine NCH2)
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127.9–137.3 ppm (aromatic C)
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165.0–169.8 ppm (triazine C)
Mass spectrometry confirms the molecular ion peak at m/z 255.25 (M+), consistent with the molecular formula C14H17ClN6 .
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar triazine core with bond lengths of 1.32 Å (C–N) and 1.73 Å (C–Cl). The piperidine ring adopts a chair conformation, positioned at 87° relative to the triazine plane .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 175–177°C |
| Solubility | DMF > EtOH > H2O |
| logP | 2.1 (calculated) |
| Stability | Stable to 300°C |
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Thermal gravimetric analysis shows decomposition initiates at 290°C, indicating suitability for high-temperature applications .
Biological Activities
Monoamine Oxidase Inhibition
Industrial and Pharmaceutical Applications
Agrochemical Development
The chlorine substituent enables herbicidal activity against Amaranthus retroflexus (EC50 = 2.4 mM), outperforming commercial triazine herbicides by 40% in persistence tests.
Drug Discovery Scaffolds
Structure-activity relationship (SAR) studies highlight:
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Piperidine enhances blood-brain barrier penetration
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Chlorine improves target binding affinity
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Free NH2 group allows functionalization
Derivatization at the 2-amine position has produced lead compounds with 300% improved pharmacokinetic profiles in rodent models .
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